molecular formula C14H9NO2 B6326577 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile CAS No. 769971-96-2

3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B6326577
CAS No.: 769971-96-2
M. Wt: 223.23 g/mol
InChI Key: BFEJKTMEDDLONJ-UHFFFAOYSA-N
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Description

3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H9NO2 It is characterized by the presence of a formyl group, a hydroxyl group, and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:

    Oxidation of Phenol: The initial step involves the oxidation of phenol to form a hydroxybenzaldehyde intermediate.

    Cyanation Reaction: The hydroxybenzaldehyde intermediate is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide to introduce the carbonitrile group.

Industrial Production Methods

In industrial settings, the production of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 3’-Carboxy-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile.

    Reduction: 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-amine.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-amine: Similar structure but with an amine group instead of a carbonitrile group.

    3’-Carboxy-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile: Similar structure but with a carboxylic acid group instead of a formyl group.

Uniqueness

3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of its formyl, hydroxyl, and carbonitrile groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-(3-formyl-4-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-2-1-3-11(6-10)12-4-5-14(17)13(7-12)9-16/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEJKTMEDDLONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602437
Record name 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769971-96-2
Record name 3′-Formyl-4′-hydroxy[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769971-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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